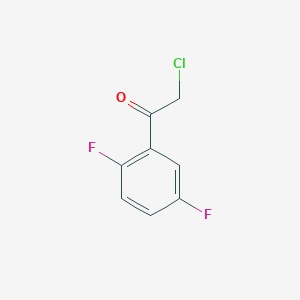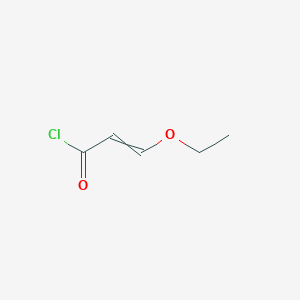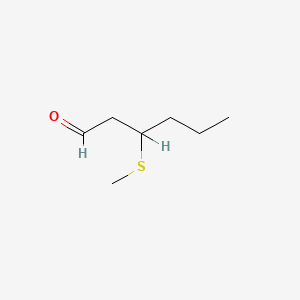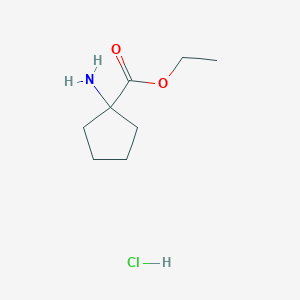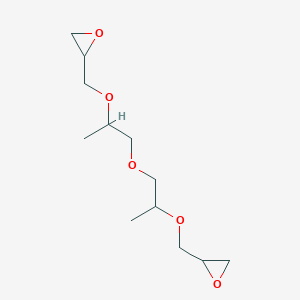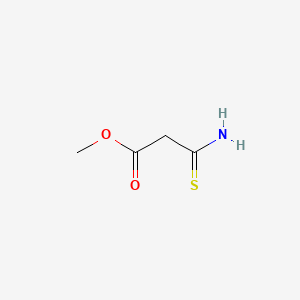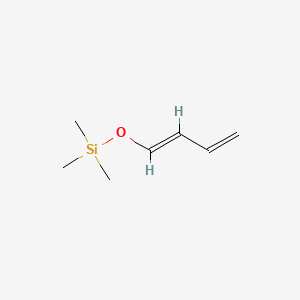
1-(Trimethylsiloxy)-1,3-butadiene
Übersicht
Beschreibung
1-(Trimethylsiloxy)-1,3-butadiene (TMBD) is a siloxane-based organic compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications in both synthetic and biochemical research. TMBD has been used in the synthesis of polymers, as a catalyst in organic synthesis, and as a reagent in biochemical and physiological research. In
Wissenschaftliche Forschungsanwendungen
Diels-Alder Reactions
1-(Trimethylsiloxy)-1,3-butadiene has been extensively utilized in Diels-Alder reactions. For instance, Yamamoto et al. (1978) reported its use with dimethyl acetylenedicarboxylate to form various dimethyl hydroxy-substituted phthalates (Yamamoto, Suzuki, & Tsuji, 1978). Similarly, the compound is involved in stepwise Diels-Alder reactions, as studied by Linder et al. (2012), where a persistent intermediate was identified through computational methods (Linder, Johansson, & Brinck, 2012).
Annulation Reactions
Molander and Andrews (1989) demonstrated that 1,3-bis(trimethylsiloxy)-1-methoxy-1,3-butadiene undergoes [3 + n] annulation reactions with 1,4- and 1,5-dielectrophiles to generate seven- and eight-membered bicyclic ether adducts (Molander & Andrews, 1989).
Polymerization Studies
Penelle, Mayné, and Wynants (1994) studied the polymerization of 2-(Trimethylsiloxy)butadiene, revealing various microstructures in the resulting polymer. This study highlighted the distinct microstructure evolution compared to other 2-substituted butadienes (Penelle, Mayné, & Wynants, 1994).
Synthesis of Unsaturated Aldehydes
Mukaiyama and Ishida (1975) found that in the presence of TiCl4, 1-trimethylsiloxy-1,3-butadiene reacts with acetals to yield δ-alkoxy-δ,β-unsaturated aldehydes (Mukaiyama & Ishida, 1975).
Formation of Polymers Incorporating Silyl Enol Ether Groups
Mayné and Penelle (1998) conducted research on incorporating alpha,beta-bis(siloxy)vinylene units into the backbone of vinyl polymers through the (co)polymerization of 2,3-bis(trimethylsiloxy)butadiene (Mayné & Penelle, 1998).
Electrophilic and Regioselectivity Studies
Ujaque, Norton, and Houk (2002) explored the regioselectivities of Diels-Alder reactions of 1-methoxy-4-trimethylsiloxy-1,3-butadiene using density functional theory, highlighting the role of electrostatic interactions in regioselectivity control (Ujaque, Norton, & Houk, 2002).
Eigenschaften
IUPAC Name |
[(1E)-buta-1,3-dienoxy]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-5-6-7-8-9(2,3)4/h5-7H,1H2,2-4H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGOYQLRRBTVFM-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)O/C=C/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trimethylsiloxy)-1,3-butadiene | |
CAS RN |
6651-43-0 | |
| Record name | 1-(Trimethylsiloxy)-1,3-butadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

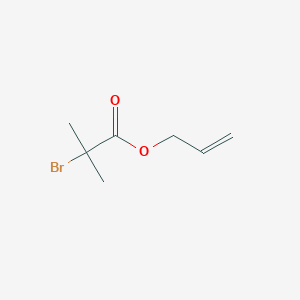
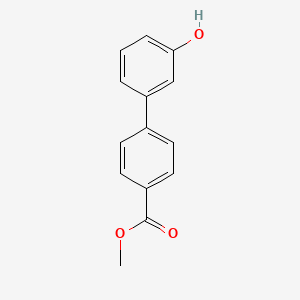
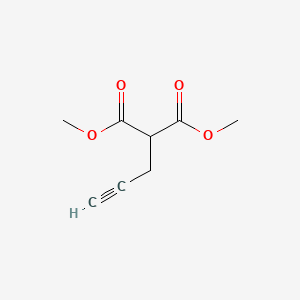
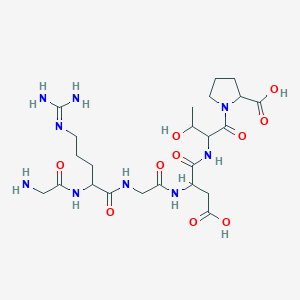
![4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane](/img/structure/B1587145.png)
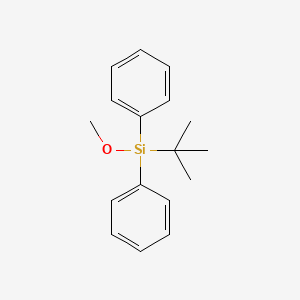
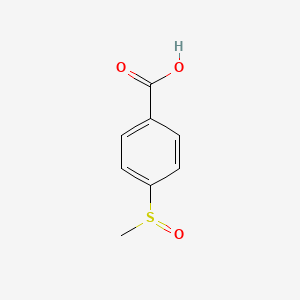
![4-[Amino(phenyl)methyl]phenol](/img/structure/B1587150.png)
